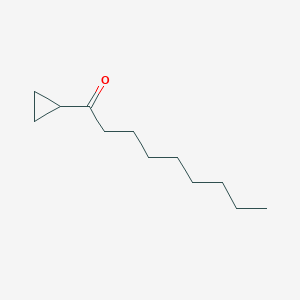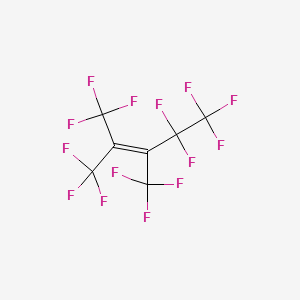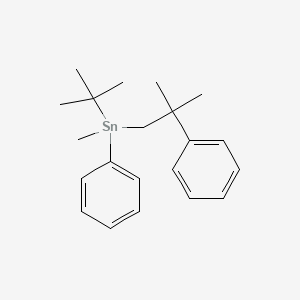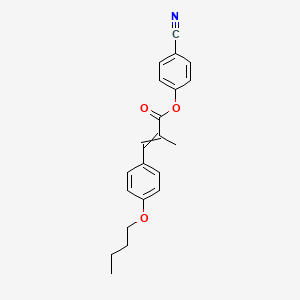
1-Cyclopropylnonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylnonan-1-one is an organic compound characterized by a cyclopropyl group attached to a nonanone chain. This compound is part of the cyclopropanone family, which is known for its unique reactivity due to the strain in the three-membered ring structure. The presence of the cyclopropyl group imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropylnonan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with nonanoyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. Methods such as the Corey-Chaykovsky reaction and the Simmons-Smith reaction are employed to introduce the cyclopropyl group into the nonanone chain .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropylnonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropylnonan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylnonan-1-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzymatic activity and influence various biochemical pathways .
Comparación Con Compuestos Similares
- Cyclopropylmethyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl isopropyl ketone
Comparison: 1-Cyclopropylnonan-1-one is unique due to its longer nonanone chain, which imparts different physical and chemical properties compared to shorter-chain cyclopropyl ketones.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable subject for further study and application.
Propiedades
Número CAS |
59533-58-3 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
1-cyclopropylnonan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-12(13)11-9-10-11/h11H,2-10H2,1H3 |
Clave InChI |
MDAHIDZFTKTAIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)


![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)




![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)




